Methyltetrazine-PEG24-NHS ester
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Overview
Description
Methyltetrazine-PEG24-NHS ester is a polyethylene glycol (PEG) linker that is widely used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound contains a methyltetrazine group and an N-hydroxysuccinimide (NHS) ester, which allows it to react with primary amines to form covalent bonds . The hydrophilic PEG spacer arm enhances water solubility and reduces aggregation of labeled proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG24-NHS ester is synthesized through a series of chemical reactions involving the coupling of methyltetrazine with PEG24 and NHS ester. The NHS ester reacts with primary amines at neutral or slightly basic pH to form stable amide bonds . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and consistency of the final product, which is essential for its use in scientific research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-PEG24-NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form amide bonds . This reaction is highly specific and efficient, making it suitable for bioconjugation applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include primary amines, organic solvents like DMSO and DMF, and buffering agents to maintain a neutral or slightly basic pH . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products Formed
The major products formed from the reactions of this compound are amide-linked conjugates, which are stable and can be used in various bioconjugation applications .
Scientific Research Applications
Methyltetrazine-PEG24-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in cellular and molecular biology studies.
Medicine: Plays a crucial role in the development of targeted drug delivery systems and diagnostic tools.
Industry: Used in the production of high-purity PEG linkers for various industrial applications.
Mechanism of Action
Methyltetrazine-PEG24-NHS ester exerts its effects through the formation of covalent bonds with primary amines. The NHS ester reacts with the amine groups on biomolecules, forming stable amide bonds. The methyltetrazine group can then undergo bioorthogonal reactions with trans-cyclooctenes, enabling the selective labeling and modification of target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-PEG4-NHS ester: A shorter PEG linker with similar reactivity and applications.
Tetrazine-PEG5-NHS ester: Another PEG linker with a slightly different spacer length and similar chemical properties.
Uniqueness
Methyltetrazine-PEG24-NHS ester stands out due to its longer PEG spacer arm, which provides enhanced water solubility and reduces steric hindrance in bioconjugation reactions. This makes it particularly useful for applications requiring high solubility and minimal aggregation of labeled proteins .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H111N5O29/c1-58-65-67-64(68-66-58)59-2-4-60(5-3-59)97-57-56-96-55-54-95-53-52-94-51-50-93-49-48-92-47-46-91-45-44-90-43-42-89-41-40-88-39-38-87-37-36-86-35-34-85-33-32-84-31-30-83-29-28-82-27-26-81-25-24-80-23-22-79-21-20-78-19-18-77-17-16-76-15-14-75-13-12-74-11-10-73-9-8-63(72)98-69-61(70)6-7-62(69)71/h2-5H,6-57H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESOHPAKQIUDHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H111N5O29 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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